4-Methylphenethylmagnesium bromide
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Overview
Description
4-Methylphenethylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds. The molecular formula of this compound is C9H11BrMg, and it has a molecular weight of 223.40 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylphenethylmagnesium bromide is typically prepared through the reaction of 4-methylphenethyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is carefully monitored to ensure the complete conversion of the starting materials to the desired Grignard reagent .
Chemical Reactions Analysis
Types of Reactions: 4-Methylphenethylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, and esters are common reagents.
Solvents: Anhydrous ether or tetrahydrofuran (THF) is typically used as the solvent.
Major Products:
Scientific Research Applications
4-Methylphenethylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of intermediates for drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-Methylphenethylmagnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic carbon atoms in carbonyl compounds. The magnesium atom in the Grignard reagent coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack by the carbon atom bonded to magnesium. This results in the formation of a new carbon-carbon bond and the subsequent formation of an alcohol after hydrolysis .
Comparison with Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but without the methyl group on the phenyl ring.
4-Methoxyphenethylmagnesium Bromide: Similar structure but with a methoxy group instead of a methyl group, leading to different reactivity and applications.
Uniqueness: 4-Methylphenethylmagnesium bromide is unique due to the presence of the methyl group on the phenyl ring, which can influence the reactivity and selectivity of the compound in various organic reactions. This makes it a valuable reagent for specific synthetic applications where the methyl group can provide steric or electronic effects .
Properties
IUPAC Name |
magnesium;1-ethyl-4-methylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-3-9-6-4-8(2)5-7-9;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKKNQRRZISKHY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[CH2-].[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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